![molecular formula C4H16Cl4N4Pt B6286237 [Pt(en)2Cl2]Cl2 CAS No. 16924-88-2](/img/structure/B6286237.png)
[Pt(en)2Cl2]Cl2
描述
[Pt(en)2Cl2]Cl2 is an organometallic compound composed of platinum, ethylenediamine, and two chloride ligands. It is an important and versatile compound in the field of organometallic chemistry, as it is used for a variety of purposes, including synthesis, catalysis, and scientific research applications. This compound is of particular interest due to its unique properties, which make it suitable for a variety of applications.
科学研究应用
选择性快速形成肽中的分子内二硫键: [Pt(en)2Cl2]Cl2 被用作试剂,用于肽中分子内二硫键的高度选择性和快速形成。这个过程在肽和蛋白质化学中很重要,特别是蛋白质和肽的合成和结构分析 (Shi & Rabenstein, 2003).
细胞毒性和抗癌活性:该化合物已被研究其对 Pt(IV) 抗癌配合物还原和细胞毒性的影响。还原速率和细胞毒性在很大程度上取决于配合物中存在的配体 (Choi 等,1998).
酰胺键水解:包括 [Pt(en)2Cl2]Cl2 在内的各种 Pt(II) 配合物与 N-乙酰化 L-甲硫氨酰甘氨酸二肽的水解反应已被研究。这些反应有助于理解 Pt(II) 抗肿瘤药物的毒副作用,并在设计新的潜在 Pt(II) 抗肿瘤药物中至关重要 (Živković 等,2011).
与核酸成分的反应: [Pt(en)Cl2] 与腺嘌呤、鸟嘌呤、胞嘧啶及其核苷和核苷酸反应,在理解其与 DNA 的相互作用及其作为抗肿瘤剂的潜力方面发挥着至关重要的作用 (罗宾斯,1973).
配合物的合成和表征:对铂(II)-二氨基烷配合物的合成和表征的研究提供了对这些化合物的分子结构和性质的见解。这些信息对于理解它们的相互作用和潜在应用至关重要 (克莱门特等,1996).
与谷胱甘肽的反应:对 Pt(II) 配合物(包括那些具有乙二胺配体的配合物)的研究探讨了它们与谷胱甘肽的反应。这项研究对于了解配位配体的氧化特性和这些配合物的生物活性非常重要 (格拉布纳等,2003).
属性
IUPAC Name |
dichloroplatinum(2+);ethane-1,2-diamine;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.4ClH.Pt/c2*3-1-2-4;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPNQXGFQQYOS-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[Cl-].[Cl-].Cl[Pt+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl4N4Pt | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Pt(en)2Cl2]Cl2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



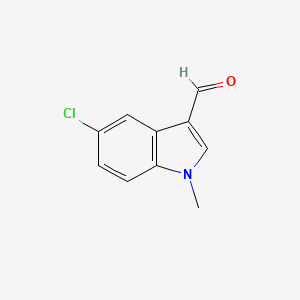
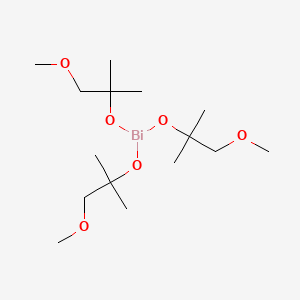


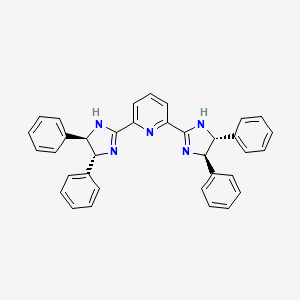
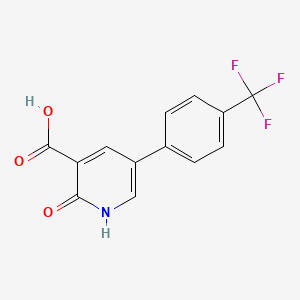

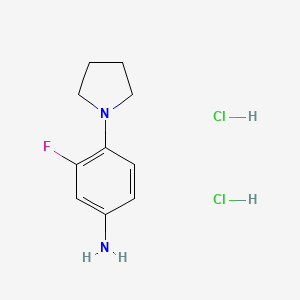
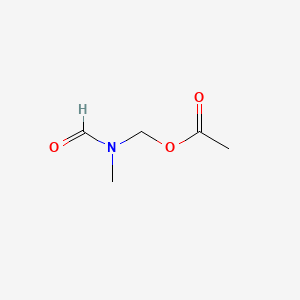

![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)
